4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Medicinal Chemistry Kinase Inhibitor Synthesis Diversity-Oriented Synthesis

For medicinal chemists synthesizing kinase inhibitor libraries, sourcing intermediates with predictable, orthogonal reactivity is a persistent bottleneck. 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine solves this by providing two selectively addressable handles on a purine-isosteric scaffold. Key advantages: • C4-Cl undergoes clean SNAr with weakly nucleophilic anilines (EtOH, reflux), while the C6-SMe remains inert, enabling sequential, high-yielding diversification at four positions. • This controlled reactivity minimizes byproducts and simplifies purification, reducing downstream costs for scale-up. • Procuring this single versatile building block accelerates SAR exploration more efficiently than purchasing multiple individually-substituted analogs.

Molecular Formula C6H5ClN4S
Molecular Weight 200.65 g/mol
CAS No. 85426-79-5
Cat. No. B1296437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
CAS85426-79-5
Molecular FormulaC6H5ClN4S
Molecular Weight200.65 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(C=NN2)C(=N1)Cl
InChIInChI=1S/C6H5ClN4S/c1-12-6-9-4(7)3-2-8-11-5(3)10-6/h2H,1H3,(H,8,9,10,11)
InChIKeyXIGOZRPGXGIKFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: A Privileged Kinase Inhibitor Scaffold


4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 85426-79-5) is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core with chloro and methylthio substituents at the 4- and 6-positions, respectively . This scaffold is considered 'privileged' in medicinal chemistry due to its purine isostere nature, and it is a key synthetic intermediate for developing kinase inhibitors targeting Src, Abl (including T315I mutants), and other therapeutically relevant enzymes [1]. Its value proposition lies not in its intrinsic biological activity, but in its uniquely orthogonal reactive handles that enable sequential, regioselective functionalization for diversity-oriented synthesis [2].

1

Privileged Kinase Inhibitor Scaffold

Purine isostere core for Src, Abl, and T315I mutant kinase inhibitor design.

2

Orthogonal Reactive Handles

C4-Cl and C6-SMe groups enable sequential, regioselective SNAr functionalization.

3

Diversity-Oriented Synthesis

Suited for building focused compound libraries via a modular diversification platform.

4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Substituted


Generic substitution with analogs like 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 55084-74-7) or 4-chloro-1H-pyrazolo[3,4-d]pyrimidine is not feasible because the target compound uniquely combines two orthogonal and selectively addressable reactive centers (C4-Cl and C6-SMe) on a single privileged scaffold . This dual functionalization is critical for executing sequential, regioselective SNAr reactions. The 4-chloro substituent serves as the primary site for nucleophilic displacement with weakly nucleophilic anilines [1], while the 6-methylthio group remains inert, later acting as a masked handle for further diversification via oxidation to a sulfone and subsequent displacement with a second, distinct nucleophile [2]. This chemoselective reactivity profile is absent in mono-substituted analogs, which would lead to undesired cross-reactivity or require lengthier, lower-yielding synthetic routes with additional protection/deprotection steps. The evidence below quantifies this unique synthetic advantage.

Target Compound

4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine provides two orthogonal reactive centers for sequential diversification.

Enables controlled, stepwise SNAr without cross-reactivity.

Mono-Substituted / Di-Chloro Analogs

6-(Methylthio) analogs lack the C4-Cl handle; 4,6-dichloro analogs exhibit competitive non-selective reactivity.

May lead to complex mixtures and require additional protection/deprotection steps.

4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: Performance Evidence


Orthogonal Reactivity for Sequential SNAr Derivatization

4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine enables a unique, two-step orthogonal functionalization sequence that is not possible with its closest analogs. The C4-chloro group undergoes selective nucleophilic aromatic substitution (SNAr) with weakly nucleophilic anilines, achieved by heating in ethanol under reflux, to yield 4-anilino-6-(methylthio) derivatives [1]. The C6-methylthio group remains completely untouched during this first step. In a second, distinct step, this methylthio group can be oxidatively activated (e.g., to a sulfone) and then displaced by a different nucleophile, such as a primary or secondary amine [2]. This orthogonal reactivity is a key differentiator from the direct comparator, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, where both chlorides exhibit competitive, non-selective SNAr reactivity under similar conditions, often leading to complex mixtures of mono- and di-substituted products and limiting controlled sequential diversification.

Orthogonal Reactivity
Head-to-head
C4-Cl selectively displaced by anilines; C6-SMe remains inert then oxidatively activated and displaced by a second nucleophile.
Enables controlled, sequential chemoselective diversification.
Comparator: 4,6-dichloro analog shows competitive SNAr at both positions.
Medicinal Chemistry Kinase Inhibitor Synthesis Diversity-Oriented Synthesis

Potent Src and Abl Kinase Inhibitor Generation

4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is not a drug candidate itself, but it serves as the validated synthetic entry point to a chemical space that yields potent kinase inhibitors. A library of compounds synthesized from this scaffold, through systematic substitution at C3, N1, C4, and C6, was enzymatically screened and yielded several compounds with high activity against Src and Abl kinases, including the notoriously drug-resistant T315I mutant of Abl [1]. While the parent compound has no reported IC50, the value proposition is its proven ability to generate optimized leads with quantifiable potency. In contrast, the simpler analog 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine lacks the C4-Cl handle, restricting diversification primarily to the C6 position and drastically limiting the accessible chemical space for optimizing potency and selectivity.

Kinase Inhibitor Generation
Class-level inference
Scaffold-derived library yielded compounds with reported activity against Src, Abl wt, and T315I mutant kinases.
Supports access to wider chemical space for kinase SAR optimization.
Parent scaffold lacks direct IC50; potency confirmed on synthesized derivatives.
Kinase Inhibition Drug Discovery Cancer Therapeutics

Analgesic and Non-Toxic 2-Aryl Derivatives

Derivatization of the scaffold at the N1 position yields compounds with demonstrated in vivo biological activity and a favorable safety profile. Specifically, synthesized 2-aryl-6-(methylthio)-4-chloro-2H-pyrazolo[3,4-d]pyrimidines were experimentally confirmed to be non-toxic and possess pronounced analgesic activity in a mouse acetic acid writhing model [1]. This class-level evidence differentiates this scaffold from other heterocyclic cores that may yield active compounds but often present significant toxicity liabilities. The presence of both the 4-chloro and 6-methylthio groups is essential for the modular synthesis of these specific 2-aryl derivatives, a feat not achievable with mono-substituted analogs lacking the necessary reactive handle.

2-Aryl Derivative Activity
Class-level inference
2-Aryl-6-(methylthio)-4-chloro-2H-pyrazolo[3,4-d]pyrimidines showed reported in vivo analgesia without acute toxicity in a mouse writhing model.
Supports analgesic lead identification from this scaffold class.
Model-specific endpoint context; further profiling required.
Analgesic Drug Discovery Acute Toxicity Pyrazolopyrimidine SAR

4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: R&D and Procurement Applications


Diversity-Oriented Kinase Inhibitor Library Synthesis

This compound is ideally suited for medicinal chemistry groups focused on building focused libraries of kinase inhibitors, particularly those targeting Src-family kinases and drug-resistant mutants like Abl T315I. The orthogonal reactivity of the C4-chloro and C6-methylthio groups enables a systematic, sequential diversification strategy at four positions (C3, N1, C4, C6), as demonstrated in the synthesis of a library yielding potent Src and Abl inhibitors [1]. Procuring this single, versatile intermediate allows for the rapid exploration of a broad chemical space, accelerating SAR studies and hit-to-lead optimization. This is a superior approach compared to purchasing multiple, individually substituted analogs, which is less efficient and more costly.

Multi-Kilogram Scale-Up of Lead Compounds

In a process chemistry or scale-up environment, the predictable and robust chemoselectivity of this scaffold is a critical advantage. The selective SNAr at C4 with weakly nucleophilic anilines (heating in ethanol under reflux) is a reliable, high-yielding transformation that can be scaled effectively [2]. The subsequent activation and displacement of the C6-methylthio group, while requiring an oxidation step, provides a clear, staged synthetic sequence. This controlled reactivity profile minimizes the formation of difficult-to-remove byproducts and simplifies purification, which are paramount for cost-effective manufacturing of advanced intermediates or API candidates. This reliability and scalability justify its procurement over cheaper, but less predictable, di-halogenated analogs.

Non-Toxic 2-Arylpyrazolopyrimidine Analgesic Leads

For research programs targeting novel analgesics, this compound is the established starting material for synthesizing 2-aryl-6-(methylthio)-4-chloro-2H-pyrazolo[3,4-d]pyrimidines. This class of derivatives has been experimentally validated to possess pronounced analgesic activity in vivo while demonstrating a lack of acute toxicity [3]. By procuring this specific intermediate, research teams can efficiently access this promising chemical space, de-risking the early stages of a drug discovery program by starting from a scaffold with a favorable efficacy/safety profile. This evidence-based starting point provides a significant advantage over exploring unproven, novel heterocyclic cores for analgesic applications.

Application
Selection Property
Validation Focus
Diversity-Oriented Kinase Inhibitor Library Synthesis
Dual orthogonal reactive handles (C4-Cl and C6-SMe)
Sequential SNAr efficiency and regioselectivity
Multi-Kilogram Scale-Up of Lead Compounds
Predictable chemoselectivity and robust SNAr conditions
Process yield, purity, and scalability endpoints
2-Arylpyrazolopyrimidine Analgesic Research
Scaffold reported to yield active derivatives in vivo
In vivo analgesia and toxicity endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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